

# trans-4-Aminocyclohexanecarboxylic acid

## physical properties

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Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*

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### An In-Depth Technical Guide to the Physical Properties of **trans-4-Aminocyclohexanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**trans-4-Aminocyclohexanecarboxylic acid** (t-AMCA), a saturated cyclic amino acid, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, well-defined stereochemistry, conferred by the trans orientation of the amino and carboxylic acid groups on the cyclohexane ring, makes it an invaluable scaffold for designing conformationally constrained molecules. Understanding its fundamental physical properties is paramount for its effective use, from predicting its behavior in physiological environments to designing robust synthetic routes and stable formulations. This guide provides a comprehensive analysis of the core physicochemical characteristics of t-AMCA, offering both established data and field-proven insights into their determination and application.

## Molecular Structure and Stereochemistry

The defining feature of **trans-4-Aminocyclohexanecarboxylic acid** is its cyclohexane backbone. In its lowest energy chair conformation, the bulky carboxylic acid and amino groups occupy equatorial positions on opposite sides of the ring (1,4-substitution). This configuration

minimizes steric strain and results in a stable, rigid structure that is central to its function as a molecular scaffold.

Caption: 2D representation of t-AMCA's core structure.

## Core Physicochemical Properties

The interplay between the acidic carboxyl group and the basic amino group governs the majority of t-AMCA's physical properties. In the solid state and in neutral aqueous solution, it exists predominantly as a zwitterion, leading to strong intermolecular interactions.

### Summary of Physical Properties

Property	Value	Source(s)
Appearance	White to off-white crystalline powder/solid	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>2</sub>	[2][3][4][5]
Molecular Weight	143.18 g/mol	[2][3][4]
Melting Point	>300 °C (decomposes)	
Boiling Point	56-58 °C at 0.08 Torr	[2]
pKa <sub>1</sub> (-COOH)	~4.5 (Predicted: 4.46 ± 0.10)	[2]
pKa <sub>2</sub> (-NH <sub>3</sub> <sup>+</sup> )	~9-10 (Estimated)	[6][7]
Water Solubility	Soluble	[1][2]
CAS Number	3685-25-4	[1][2][4][5]

### Melting Point: An Indicator of High Lattice Energy

Various supplier databases report a melting point of 495 °C.[2] This value is exceptionally high for a small organic molecule and should be interpreted as a decomposition temperature rather than a true melting point. The zwitterionic nature of t-AMCA in the solid state creates strong intermolecular ionic interactions and extensive hydrogen bonding, forming a highly stable crystal lattice. Overcoming these forces requires significant thermal energy, leading to thermal decomposition before melting can occur. A more realistic assessment, by comparison with the

structurally similar drug tranexamic acid, is a decomposition point greater than 300 °C. Accurate determination requires thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

## Acidity, Basicity, and Ionization States (pKa)

The pKa values are critical for predicting the molecule's charge state in different pH environments, which directly impacts its solubility, lipophilicity, and biological interactions.

- pKa<sub>1</sub> (Carboxylic Acid): The predicted pKa of the carboxylic acid group is approximately 4.46. [2] This is a typical value for a carboxylic acid, indicating it will be deprotonated (negatively charged) at physiological pH (~7.4).
- pKa<sub>2</sub> (Ammonium): While an experimental value is not readily available in the literature, the pKa of a protonated primary amine on a cyclohexane ring is typically in the range of 9-10. [6] [7] This means the amino group will be protonated (positively charged) at physiological pH.

This dual nature means that t-AMCA is zwitterionic over a broad pH range, from approximately 4.5 to 9.

Caption: Dominant ionic species of t-AMCA at different pH ranges.

## Solubility Profile

Consistent reports confirm that t-AMCA is soluble in water and other polar solvents. [1] This high aqueous solubility is a direct consequence of its ability to form strong hydrogen bonds with water via both the ammonium and carboxylate groups of the zwitterion. Conversely, it is expected to have poor solubility in non-polar organic solvents like hexane or dichloromethane. For drug development, quantitative solubility is a critical parameter that must be determined experimentally.

## Experimental Protocols for Characterization

The following sections describe standardized, self-validating methodologies for determining key physical properties of t-AMCA.

## Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This protocol is the gold-standard method for determining thermodynamic solubility, providing reliable and reproducible data crucial for pre-formulation studies.

**Causality:** The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the solvent, which is the definition of thermodynamic solubility. The extended incubation time and agitation are necessary to overcome kinetic barriers to dissolution.

### Methodology:

- **Preparation:** Add an excess amount of t-AMCA solid to a series of vials containing the solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is critical to ensure saturation.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24-48 hours.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.
- **Sampling & Dilution:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Immediately dilute the sample with a known volume of mobile phase or a suitable solvent to prevent precipitation.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV, LC-MS, or  $^1\text{H}$  NMR with an internal standard.
- **Calculation:** Calculate the original concentration in the supernatant, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

**Self-Validation:** The protocol's integrity is confirmed by ensuring the presence of undissolved solid in each vial after the equilibration period, which proves that the solution was saturated.

Caption: Workflow for the Shake-Flask Solubility Determination method.

## Protocol 2: Melting Point and Decomposition Analysis

Causality: Using DSC and TGA provides a more complete picture of thermal behavior than a simple melting point apparatus. DSC measures heat flow, identifying phase transitions, while TGA measures mass loss, identifying decomposition.

Methodology:

- **Sample Preparation:** Accurately weigh 2-5 mg of dry t-AMCA powder into an aluminum DSC pan.
- **DSC Analysis:** Place the pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature above the suspected decomposition point (e.g., 400 °C). Record the heat flow.
- **TGA Analysis:** In a parallel experiment, place 5-10 mg of the sample into a TGA crucible. Heat the sample using the same temperature program as the DSC analysis. Record the percentage of mass loss as a function of temperature.
- **Data Interpretation:** Analyze the DSC thermogram for endothermic or exothermic events. Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to decomposition. The absence of a sharp endotherm before mass loss confirms that the substance decomposes rather than melts.

**Self-Validation:** The system is validated by running a certified reference standard (e.g., Indium) with a known melting point and enthalpy of fusion prior to the sample analysis.

## Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment.

- **<sup>1</sup>H NMR:** The proton NMR spectrum provides definitive confirmation of the trans stereochemistry through the analysis of coupling constants for the protons at the C1 and C4 positions.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the carboxyl carbon ( $\sim 175\text{-}180$  ppm), the two CH carbons attached to the functional groups, and the remaining  $\text{CH}_2$  carbons of the ring.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of a zwitterionic amino acid. Expect to see a broad absorption from the N-H stretch of the ammonium group ( $\sim 3000\text{ cm}^{-1}$ ) and strong absorptions from the asymmetric and symmetric stretches of the carboxylate group ( $\sim 1600\text{-}1550\text{ cm}^{-1}$  and  $\sim 1400\text{ cm}^{-1}$ ).

## Conclusion

**trans-4-Aminocyclohexanecarboxylic acid** is a crystalline solid whose physical properties are dominated by its zwitterionic character. This leads to a high decomposition temperature and excellent solubility in aqueous media. Its well-defined pKa values dictate a zwitterionic state across a wide physiological pH range. While comprehensive crystallographic data is not widely published, its structure can be unequivocally confirmed by spectroscopic methods. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its key properties, ensuring reliable and reproducible data for applications in drug discovery and materials science.

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